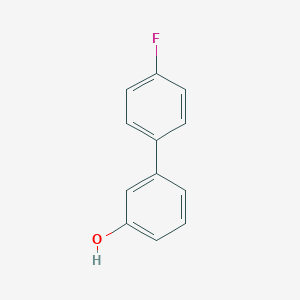

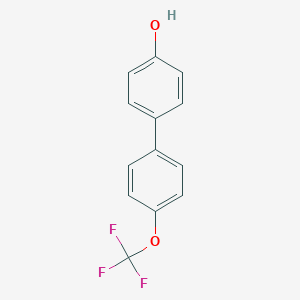

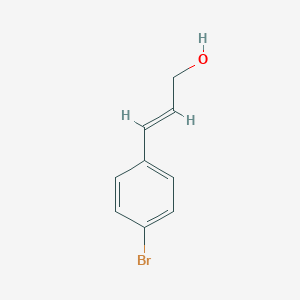

![molecular formula C37H60N6O9 B180398 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid CAS No. 141975-99-7](/img/structure/B180398.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Metabolic Regulation and Obesity Treatment

L-Leucine is known to activate the mammalian target of rapamycin (mTOR), which plays a crucial role in regulating metabolism. Research has explored the potential of L-Leucine as a dietary supplement for treating obesity due to its influence on metabolic pathways .

Diabetes Mellitus Management

Due to its regulatory effects on metabolism, L-Leucine has been investigated for its potential in managing diabetes mellitus. It may help in controlling blood sugar levels and improving insulin sensitivity .

Enhanced Muscle Glucose Uptake

L-Leucine has been shown to enhance muscle glucose uptake, which is beneficial for energy production and maintaining muscle health. This involves improved redox and bioenergetic homeostasis, along with suppressed proteolytic activities .

Redox Balance in Biochemical Pathways

A cooperative cofactor utilization strategy involving L-Leucine has been designed to ensure redox balance, which is essential for maintaining cellular health and function during L-Leucine production .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells .

Mode of Action

The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .

Biochemical Pathways

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health .

Pharmacokinetics

The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Result of Action

The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health . It also prevents lipid buildup in skeletal muscle .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications . Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORYSJZREVBZHO-WPMUBMLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

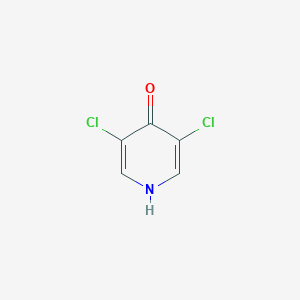

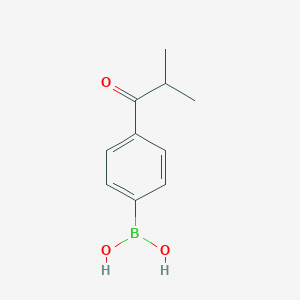

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)

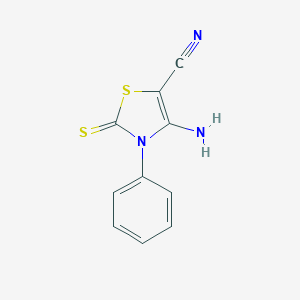

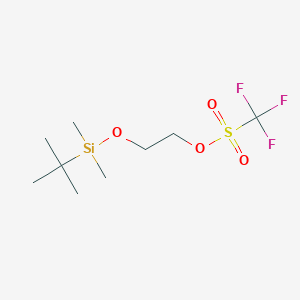

![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)

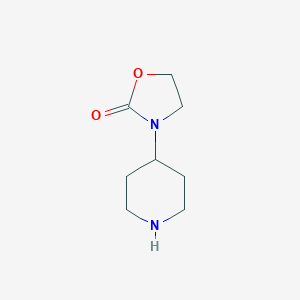

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)